molecular formula C23H24ClN3O2 B1272766 BEPP monohydrochloride CAS No. 455311-98-5

BEPP monohydrochloride

Cat. No.: B1272766
CAS No.: 455311-98-5
M. Wt: 409.9 g/mol
InChI Key: KDMXJFUGIDGZQL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

BEPP monohydrochloride plays a crucial role in biochemical reactions by activating PKR, a ubiquitously expressed serine-threonine kinase inducible by interferon γ . PKR is involved in several critical cellular regulations, including the phosphorylation of eIF2α, which leads to the inhibition of protein synthesis and the elicitation of antiviral and antitumor activities . This compound interacts with various biomolecules such as eIF2α, NF-κB, ATF-3, and p53, modulating their activities and influencing cellular responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the growth of human lung cancer cell lines overexpressing PKR . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of PKR by this compound leads to the phosphorylation of eIF2α, resulting in the inhibition of protein synthesis and the induction of stress-related pathways . This modulation of cellular processes can lead to antiviral and antitumor effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PKR. By activating PKR, this compound induces the phosphorylation of eIF2α, which inhibits protein synthesis . This inhibition triggers a cascade of cellular responses, including the modulation of NF-κB, ATF-3, and p53 activities . These interactions result in the regulation of gene expression and the activation of stress-related pathways, contributing to the compound’s antiviral and antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under desiccated conditions and at temperatures between 2-8°C . Over time, the compound’s ability to modulate cellular processes may diminish due to degradation, impacting its efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates PKR and modulates cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including the inhibition of protein synthesis and the induction of stress-related pathways . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the activation of PKR and the modulation of eIF2α phosphorylation . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By activating PKR, this compound affects the phosphorylation state of eIF2α, which in turn regulates protein synthesis and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. The transport and distribution of this compound are critical for its efficacy in modulating cellular processes and exerting its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with its target biomolecules, such as PKR, within the appropriate cellular context. The precise subcellular localization of this compound is crucial for its role in modulating cellular processes and exerting its antiviral and antitumor effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BEPP monohydrochloride involves the reaction of benzimidazole derivatives with ethanol and phenoxymethyl compounds under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced using suitable reducing agents under controlled conditions.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

BEPP monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of organic compounds in aqueous solutions.

    Biology: this compound is used to investigate enzyme-catalyzed reactions and lipid metabolism.

    Medicine: The compound is studied for its potential antiviral and antitumor activities, particularly in relation to its ability to inhibit protein synthesis by phosphorylating eIF2α.

    Industry: this compound is utilized in the development of new pharmaceuticals and biochemical assays.

Comparison with Similar Compounds

    BEC hydrochloride: Another benzimidazole derivative with similar biochemical properties.

    Bevantolol hydrochloride: A compound with comparable structural features but different pharmacological effects.

    BIIE 0246 hydrochloride: Shares some structural similarities but has distinct biological activities.

Uniqueness of BEPP Monohydrochloride: this compound is unique due to its specific activation of PKR and its subsequent effects on protein synthesis and cellular regulation. This makes it particularly valuable in research focused on antiviral and antitumor mechanisms .

Properties

IUPAC Name

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2.ClH/c24-23-25(15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)26(23)16-19(27)17-28-20-11-5-2-6-12-20;/h1-14,19,24,27H,15-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMXJFUGIDGZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386296
Record name SMR000035350
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455311-98-5
Record name SMR000035350
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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